Upadacitinib hemihydrate is a pharmaceutical compound primarily classified as a selective inhibitor of Janus kinase 1. It is utilized in the treatment of autoimmune diseases, notably moderate to severe rheumatoid arthritis. The compound is recognized for its capacity to modulate inflammatory responses by inhibiting specific signaling pathways involved in immune system regulation. Upadacitinib hemihydrate is a crystalline solid that exhibits high solubility, making it suitable for oral administration.
The synthesis of upadacitinib hemihydrate involves a multi-step chemical process that culminates in crystallization. The synthetic pathway typically begins with the formation of key intermediates through reactions involving heterocyclic compounds and nitrogen-containing moieties.
Upadacitinib hemihydrate has a molecular formula of with a molecular weight of approximately 389.38 g/mol for the hemihydrate form .
The chemical reactivity of upadacitinib primarily involves interactions with Janus kinases, where it acts as an ATP-competitive inhibitor.
Upadacitinib exerts its pharmacological effects through inhibition of Janus kinases, which are integral to the signaling pathways of various pro-inflammatory cytokines.
Upadacitinib hemihydrate exhibits several notable physical and chemical properties:
Upadacitinib hemihydrate has significant applications in clinical medicine:
The chiral pyrrolidine core of upadacitinib hemihydrate is synthesized through a stereoselective Michael addition followed by a Dieckmann condensation. This sequence constructs the cis-3,4-disubstituted pyrrolidine scaffold with high enantiomeric excess (ee >99%). The Michael addition employs a chiral auxiliary-controlled reaction between ethyl acrylate and a glycine-derived enolate, establishing the C3 and C4 stereocenters. Subsequent Dieckmann cyclization forms the pyrrolidine ring, with the chiral auxiliary dictating the (3R,4S) configuration essential for JAK1 inhibition [1] [5]. Critical parameters include:
Table 1: Key Reaction Conditions for Pyrrolidine Formation
Step | Reagents/Conditions | Stereoselectivity | Yield |
---|---|---|---|
Michael Addition | Ethyl acrylate, LDA, –78°C | 98% de | 85% |
Dieckmann Cyclization | NaOEt, EtOH, reflux | >99% ee | 91% |
The ethyl substituent at C3 is introduced via Suzuki-Miyaura cross-coupling, which connects the pyrrolidine intermediate with a boronic ester derivative. This palladium-catalyzed reaction occurs under mild conditions (Pd(PPh₃)₄, Na₂CO₃, toluene/water) and demonstrates exceptional functional group tolerance. The boronic ester component, typically ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, enables C–C bond formation without epimerization of the chiral centers. Key advantages include:
Asymmetric hydrogenation using Ru-(S)-BINAP catalysts establishes the C3 stereocenter in late-stage intermediates. This method reduces enamide precursors (e.g., tert-butyl (3Z)-3-[(benzyloxy)amino]but-2-enoate) with high enantioselectivity (97% ee). The reaction proceeds under 50 psi hydrogen pressure in methanol, achieving complete conversion in 12 hours. Ruthenium’s oxophilic nature facilitates substrate chelation, ensuring precise facial selectivity during hydride transfer [1] [5].
The tricyclic imidazopyrrolopyrazine fragment couples with the pyrrolidine core via Buchwald-Hartwig amination. This Pd₂(dba)₃/XPhos-catalyzed reaction forms the critical C–N bond between the secondary amine of the pyrrolidine and the chlorinated heterocycle. Optimized conditions (toluene, 100°C, K₃PO₄ base) achieve >90% yield while preserving stereochemical integrity. Key mechanistic aspects include:
Triflate-activated intermediates enable regioselective cyclization to form the imidazopyrrolopyrazine core. The hydroxyl group of a pyrazinone precursor is converted to a triflate using N-phenylbis(trifluoromethanesulfonimide) in dichloromethane. This triflate undergoes Pd-catalyzed cyclization with formamidine acetate at 60°C, constructing the fused tricyclic system in one pot. Benefits include:
Significant solvent substitutions have been implemented to enhance sustainability:
Table 2: Environmental Metrics for Solvent Optimization
Reaction Step | Original Solvent | Green Solvent | PMI Reduction | Waste Reduction |
---|---|---|---|---|
Triflate Formation | Dichloromethane | 2-Methyltetrahydrofuran | 65% | 320 kg/tonne API |
Final Coupling | THF/NMP | Ethanol/Water | 62% | 410 kg/tonne API |
Crystallization | Acetonitrile | Ethanol | 58% | 290 kg/tonne API |
Atom efficiency is maximized through two innovations:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7